molecular formula C12H13N B13624118 3,5-Dimethyl-2-phenyl-1H-pyrrole

3,5-Dimethyl-2-phenyl-1H-pyrrole

Cat. No.: B13624118
M. Wt: 171.24 g/mol
InChI Key: TWPJGSLVOKTKDT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield 3,5-disubstituted pyrroles . Another method includes the condensation of substituted aromatic aldehydes with amines under acidic conditions, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .

Scientific Research Applications

3,5-Dimethyl-2-phenyl-1H-pyrrole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole
  • 3,4-Dimethyl-1H-pyrrole
  • 2-Phenyl-1H-pyrrole

Uniqueness

3,5-Dimethyl-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3,5-dimethyl-2-phenyl-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8,13H,1-2H3

InChI Key

TWPJGSLVOKTKDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C2=CC=CC=C2)C

Origin of Product

United States

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